molecular formula C22H17N3O3S B410533 N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide

Cat. No.: B410533
M. Wt: 403.5g/mol
InChI Key: CCOUYTBELNMVFA-UHFFFAOYSA-N
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Description

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a phenyl group, and a methoxybenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core. This intermediate is then reacted with a phenyl isothiocyanate to introduce the carbamothioyl group. Finally, the methoxybenzamide moiety is attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Corresponding substituted derivatives (e.g., amine or thiol derivatives)

Scientific Research Applications

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide stands out due to its unique methoxy group, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5g/mol

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide

InChI

InChI=1S/C22H17N3O3S/c1-27-18-11-4-2-9-16(18)20(26)25-22(29)23-15-8-6-7-14(13-15)21-24-17-10-3-5-12-19(17)28-21/h2-13H,1H3,(H2,23,25,26,29)

InChI Key

CCOUYTBELNMVFA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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